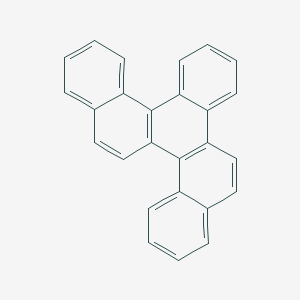

Dibenzo(c,p)chrysene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dibenzo(c,p)chrysene, also known as this compound, is a useful research compound. Its molecular formula is C26H16 and its molecular weight is 328.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Chrysenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

DB[c,p]C is notable for being the only hexacyclic PAH with two fjord regions, which are critical for its chemical behavior and biological activity. The synthesis of DB[c,p]C has been achieved through various methods, including photochemical approaches and Suzuki cross-coupling reactions. Recent studies have reported the successful synthesis of DB[c,p]C and its proximate carcinogens, which include trans-1,2-dihydroxy-1,2-dihydro-DB[c,p]C and trans-11,12-dihydroxy-11,12-dihydro-DB[c,p]C .

Table 1: Key Synthetic Routes for Dibenzo(c,p)chrysene

| Method | Description | Yield (%) |

|---|---|---|

| Suzuki Cross-Coupling | Utilizes palladium catalysts for coupling reactions | Variable |

| Photochemical Approach | Employs light to induce chemical reactions | High |

| Dimerization of Fluorenone | Involves the reaction of fluorenone derivatives | 82% |

Biological and Environmental Research

DB[c,p]C has garnered attention in toxicological studies due to its high carcinogenic potential. It is classified by the International Agency for Research on Cancer (IARC) as a Group 2A probable human carcinogen. Research indicates that DB[c,p]C exhibits a relative potency factor significantly higher than that of other PAHs like benzo[a]pyrene .

Metabolic Activation Studies

Studies on the metabolic activation of DB[c,p]C have demonstrated that it can form DNA adducts in human cells, which are critical indicators of potential carcinogenicity. For instance, research conducted on MCF-7 human mammary carcinoma cells revealed low levels of DNA adducts upon exposure to DB[c,p]C, suggesting a complex interaction between the compound and cellular mechanisms .

Table 2: Summary of Biological Studies on this compound

| Study Focus | Findings |

|---|---|

| Cytotoxicity | Minimal effect on cell proliferation at high concentrations (4.5 µM) |

| DNA Adduct Formation | Low levels detected; indicates potential for mutagenicity |

| Metabolic Pathways | Identified formation of dihydrodiol metabolites |

Applications in Organic Electronics

The unique properties of DB[c,p]C make it a promising candidate for applications in organic electronics. Its twisted naphthalene core allows for effective charge transport, making it suitable for use in organic semiconductors and light-emitting devices .

Electrochemical Properties

Research has shown that substituted derivatives of DB[c,p]C exhibit favorable electrochemical characteristics, which are essential for their application in electronic materials. The stability of radical cations derived from these compounds suggests their potential in developing advanced organic electronic devices .

Table 3: Electrochemical Properties of this compound Derivatives

| Compound | Oxidation Potential (V) | Application Potential |

|---|---|---|

| DBC-H | 0.75 | Organic semiconductor |

| MeO-DBC-1 | 0.80 | Light-emitting diode |

| MeO-DBC-2 | 0.85 | Charge transport material |

Propiedades

Número CAS |

196-52-1 |

|---|---|

Fórmula molecular |

C26H16 |

Peso molecular |

328.4 g/mol |

Nombre IUPAC |

hexacyclo[16.8.0.02,11.03,8.012,17.019,24]hexacosa-1(18),2(11),3,5,7,9,12,14,16,19,21,23,25-tridecaene |

InChI |

InChI=1S/C26H16/c1-4-10-20-17(7-1)13-15-23-21-11-5-6-12-22(21)25-19-9-3-2-8-18(19)14-16-24(25)26(20)23/h1-16H |

Clave InChI |

RJXPMUHZQGSTIM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)C6=CC=CC=C36 |

SMILES canónico |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)C6=CC=CC=C36 |

Key on ui other cas no. |

196-52-1 |

Sinónimos |

DB(c,p)C dibenzo(c,p)chrysene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.